Array ( [bid] => 3430515 ) Buy 2,3-Dihydroxypyridine | 84719-32-4

2,3-Dihydroxypyridine

Catalog No.
S3718252
CAS No.
84719-32-4
M.F
C5H5NO2
M. Wt
111.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxypyridine

CAS Number

84719-32-4

Product Name

2,3-Dihydroxypyridine

IUPAC Name

3-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8)

InChI Key

GGOZGYRTNQBSSA-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)O

Canonical SMILES

C1=CNC(=O)C(=C1)O
Origin

2,3-Dihydroxypyridine is a natural product found in the green alga Chlamydomonas reinhardtii [].

Significance

Research on 2,3-Dihydroxypyridine is still in its early stages. However, its presence in a widely studied organism like Chlamydomonas reinhardtii suggests a potential role in cellular processes. Further research is needed to understand its specific function within the algae.


Molecular Structure Analysis

2,3-Dihydroxypyridine has a six-membered aromatic ring structure with nitrogen at position 1. The two hydroxyl groups are attached to carbons 2 and 3 of the pyridine ring. This structure allows for hydrogen bonding and potential interactions with other molecules.

Key Features:

  • Aromatic pyridine ring with delocalized electrons
  • Two hydroxyl groups capable of hydrogen bonding

Chemical Reactions Analysis

  • Acid-Base Reactions: Due to the presence of hydroxyl groups, 2,3-Dihydroxypyridine can act as a Brønsted-Lowry acid, donating protons (H+).
  • Oxidation-Reduction Reactions: The aromatic ring and hydroxyl groups can potentially participate in oxidation-reduction reactions.
Synthesis

Information on the specific synthesis of 2,3-Dihydroxypyridine is not readily available in scientific literature.

Decomposition

The thermal decomposition pathways of 2,3-Dihydroxypyridine are unknown and require further investigation.


Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of hydrogen bonding groups.
  • Solubility: Potentially soluble in water and polar solvents due to the hydroxyl groups.
  • Melting Point and Boiling Point: Data not available, but likely higher than those of pyridine due to the presence of hydroxyl groups.
  • Natural Occurrence and Biodegradation

    Scientists have identified 2,3-DHP as a natural product found in the green algae Chlamydomonas reinhardtii PubChem. Additionally, research has investigated how bacteria in the rumen of sheep degrade 2,3-DHP FEMS Microbiology Ecology.

  • Chemical Properties and Reactivity

    Due to the presence of the hydroxyl groups, 2,3-DHP can exist in different forms (tautomers). Studies explore the factors affecting the stability of these tautomers and how they influence the molecule's reactivity .

  • Synthetic Applications

    Research has explored using 2,3-DHP as a starting material for the synthesis of more complex molecules, such as novel heterocyclic dyes ResearchGate.

  • Oxidation: It can be oxidized to yield various products, including pyridine-2,3-dione.
  • Complexation: The compound readily forms complexes with metal ions, such as iron(III), in acidic solutions. This property is utilized in analytical chemistry for detecting metal ions through colorimetric methods .
  • Acetylation and Benzoylation: When treated with acetic anhydride or benzoyl chloride, 2,3-dihydroxypyridine can form monoacetates or dibenzoates, indicating its reactivity at the hydroxyl groups .

Research indicates that 2,3-dihydroxypyridine exhibits various biological activities:

  • Antioxidant Properties: The compound has been shown to possess antioxidant activity, which may contribute to its potential therapeutic applications.
  • Antimicrobial Effects: Some studies suggest that it may have antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .
  • Metal Ion Interaction: Its ability to chelate metal ions can influence biological processes and is relevant in studies of metal toxicity and homeostasis.

Several synthesis methods have been developed for 2,3-dihydroxypyridine:

  • Hydroxylation of Pyridine Derivatives: One common method involves the hydroxylation of pyridine or its derivatives using reagents like hydrogen peroxide or peracids.
  • Reactions with Aldehydes: Another approach includes reacting 2,6-dihydroxypyridine with various aldehydes to produce 2,3-dihydroxypyridine .
  • Reduction Reactions: Reduction of corresponding pyridine derivatives can also yield this compound.

2,3-Dihydroxypyridine has several applications across various fields:

  • Analytical Chemistry: Utilized in colorimetric assays for metal ion detection due to its complexation properties.
  • Pharmaceuticals: Its biological activities suggest potential uses in drug formulation and development.
  • Agriculture: Investigated for use as a biopesticide due to its antimicrobial properties.

Studies on the interactions of 2,3-dihydroxypyridine with other compounds reveal its versatility:

  • Metal Complex Formation: The compound's ability to form stable complexes with transition metals is significant for both analytical applications and understanding metal ion behavior in biological systems .
  • Biological Interactions: Research into its interactions with biomolecules has highlighted its potential role in modulating biological pathways and its effects on enzyme activity.

Several compounds are structurally similar to 2,3-dihydroxypyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-HydroxypyridineC5_5H5_5N OContains one hydroxyl group; used as a precursor.
3-HydroxypyridineC5_5H5_5N OSimilar structure but different position of hydroxyl; less studied.
4-HydroxypyridineC5_5H5_5N OHydroxyl at position four; often used in dye synthesis.
2,6-DihydroxypyridineC5_5H5_5N O2_2Hydroxyls at positions two and six; important for synthetic routes.

The uniqueness of 2,3-dihydroxypyridine lies in its specific arrangement of hydroxyl groups which influences its reactivity and biological properties compared to other dihydroxypyridines.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

111.032028402 g/mol

Monoisotopic Mass

111.032028402 g/mol

Heavy Atom Count

8

UNII

7HY4BCJ130

Wikipedia

2,3-dihydroxypyridine

General Manufacturing Information

2(1H)-Pyridinone, 3-hydroxy-: ACTIVE

Dates

Last modified: 08-20-2023
Goetz et al. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, doi: 10.1038/nchem.1504, published online 25 November 2012 http://www.nature.com/nchem

Explore Compound Types